

Sourcing and Application of Research-Grade AZD084: A Technical Guide for Scientists

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Compound of Interest

Compound Name: AZ084

Cat. No.: B10818709

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For researchers, scientists, and drug development professionals, the selective and potent CCR8 antagonist AZD084 presents a compelling tool for investigating the complexities of immune regulation in oncology and inflammatory diseases. This document provides detailed application notes and protocols for the effective sourcing and utilization of research-grade AZD084, ensuring reliable and reproducible experimental outcomes.

Sourcing and Quality Control of Research-Grade AZD084

The procurement of high-purity, well-characterized small molecules is paramount for the integrity of any research endeavor. For research-grade AZD084, several reputable suppliers cater to the scientific community.

Recommended Suppliers:

Potential suppliers for research-grade AZD084 include, but are not limited to:

- InvivoChem: Lists AZD084 as a CCR8 antagonist.
- AbMole BioScience: Offers AZD084 and specifies its role as a potent and selective CCR8 antagonist.^[1]
- MedChemExpress: Provides AZD084 with information on its mechanism and in vivo studies.^[2]

- BLDpharm: A supplier of a wide range of research chemicals.[3]
- Spectrum Chemical: A global supplier of high-quality chemicals for research.[4]
- Fisher Scientific: A comprehensive supplier of laboratory chemicals and reagents.[5]

When selecting a supplier, it is crucial to request and scrutinize the Certificate of Analysis (CoA). This document is a testament to the quality and purity of the compound.

Key Parameters to Verify on the Certificate of Analysis:

- Identity: Confirmed by methods such as ^1H -NMR and Mass Spectrometry.
- Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should ideally be $\geq 98\%$.
- Solubility: Information on suitable solvents and concentrations.
- Appearance: Physical state and color.
- Storage Conditions: Recommended temperature and handling instructions to maintain compound stability.

Mechanism of Action and Signaling Pathway

AZD084 is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[2] CCR8, a G protein-coupled receptor (GPCR), is a key player in immune cell trafficking and function. Its primary endogenous ligand is C-C motif chemokine 1 (CCL1). The CCL1-CCR8 signaling axis is particularly crucial in the tumor microenvironment (TME), where it promotes the recruitment and suppressive function of regulatory T cells (Tregs), thereby dampening anti-tumor immune responses.[1][3][6]

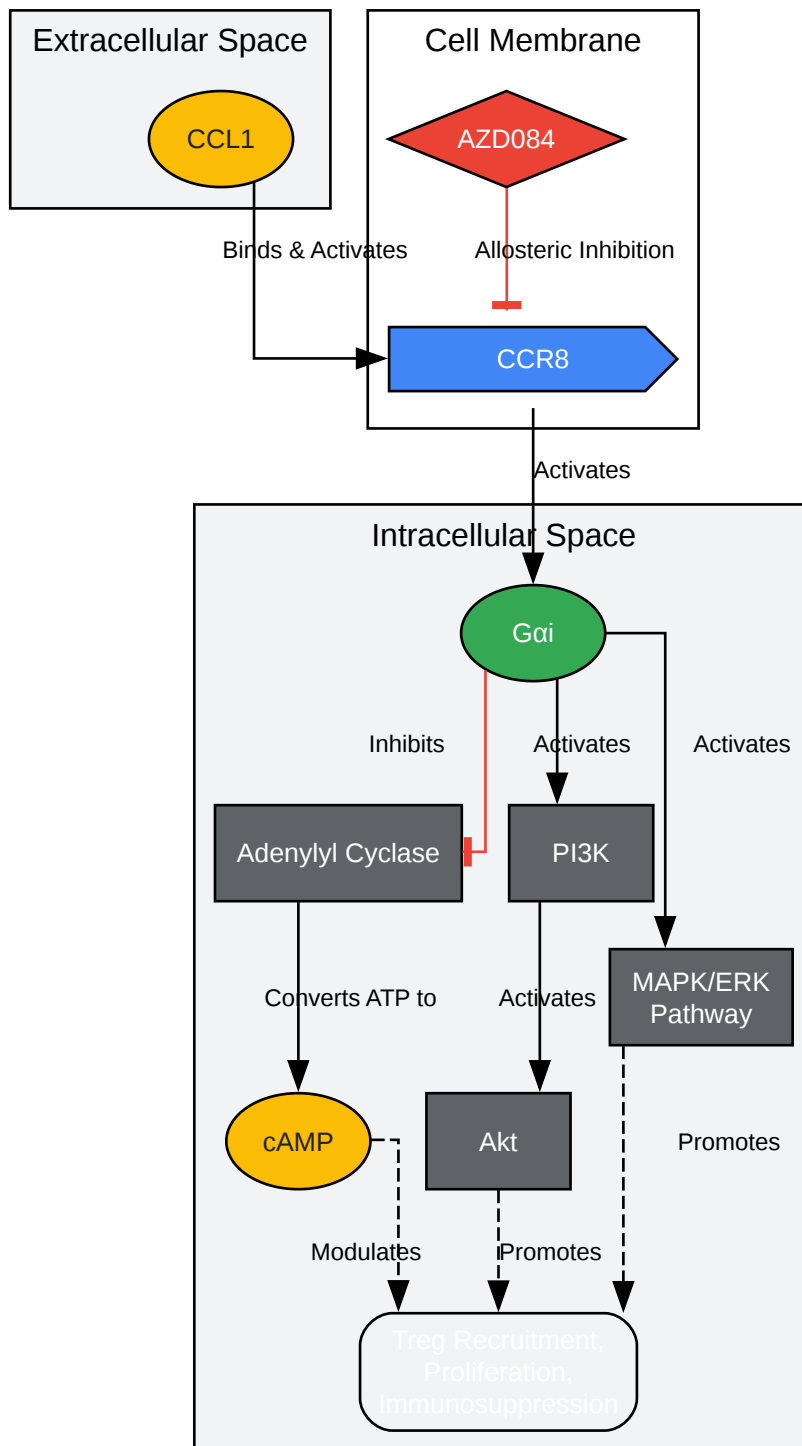
Upon CCL1 binding, CCR8 activates G α i-type G proteins, initiating a cascade of downstream signaling events. AZD084, as an allosteric antagonist, binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that prevents receptor activation and subsequent signaling.

Key Downstream Signaling Pathways Inhibited by AZD084:

- Gαi-Mediated Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which can modulate the activity of Protein Kinase A (PKA).^[7]
- Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: CCR8 activation can lead to the activation of the PI3K/Akt pathway, which is involved in cell survival and proliferation.
- Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is also activated by CCR8 signaling and plays a role in cell proliferation, differentiation, and survival.^[7]

By blocking these pathways, AZD084 effectively inhibits the chemotaxis, proliferation, and immunosuppressive functions of CCR8-expressing cells, most notably tumor-infiltrating Tregs.

CCR8 Signaling Pathway and Inhibition by AZD084

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CCR8 Signaling and AZD084 Inhibition

Application Notes and Experimental Protocols

AZD084 is a versatile tool for studying CCR8 biology in various contexts, including oncology and inflammation. Below are detailed protocols for key applications.

In Vitro Characterization of AZD084

Table 1: In Vitro Activity of AZD084

Parameter	Value	Cell Type/Assay Condition	Reference
Ki	0.9 nM	CCR8	[2]
IC50 (Chemotaxis)	1.3 nM	AML cells	[2]
IC50 (Chemotaxis)	4.6 nM	Dendritic cells	[2]
IC50 (Chemotaxis)	5.7 nM	T cells	[2]

Protocol 1: In Vitro Treg Suppression Assay

This assay assesses the ability of AZD084 to inhibit the suppressive function of Tregs on effector T cell (Teff) proliferation.

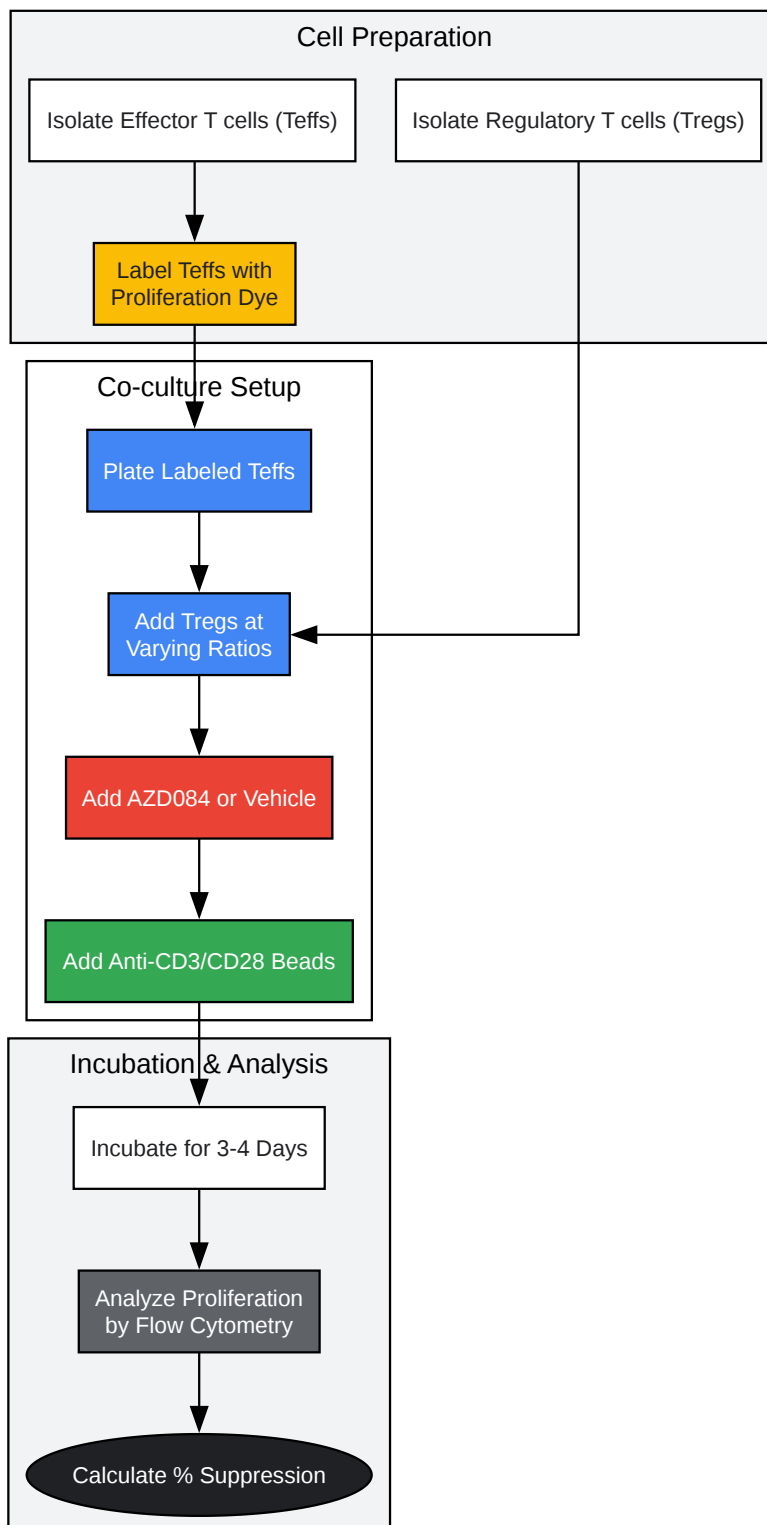
Materials:

- AZD084 (dissolved in DMSO, then diluted in culture medium)
- Isolated CD4+CD25+ Tregs and CD4+CD25- or CD8+ Teffs
- T cell activation beads (e.g., anti-CD3/CD28)
- Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
- Complete RPMI-1640 medium
- 96-well round-bottom plates

Procedure:

- Label Teffs: Resuspend Teffs at 1×10^6 cells/mL in PBS and label with CFSE (e.g., 5 μ M) or CellTrace™ Violet according to the manufacturer's protocol. Quench the staining and wash the cells.
- Co-culture Setup:
 - Plate the labeled Teffs at a constant number per well (e.g., 5×10^4 cells).
 - Add Tregs at varying Treg:Teff ratios (e.g., 1:1, 1:2, 1:4, 1:8). Include a control with no Tregs.
 - Add AZD084 at various concentrations to the designated wells. Include a vehicle control (DMSO).
 - Add T cell activation beads at the recommended concentration.
 - Bring the final volume in each well to 200 μ L with complete culture medium.
- Incubation: Incubate the plate for 3-4 days at 37°C in a humidified CO2 incubator.
- Analysis:
 - Harvest the cells and stain with a viability dye and antibodies for T cell markers (e.g., CD4, CD8) if necessary.
 - Analyze Teff proliferation by flow cytometry, gating on the live, Teff population and assessing the dilution of the proliferation dye.
 - Calculate the percentage of suppression for each condition relative to the no-Treg control.

Treg Suppression Assay Workflow

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Treg Suppression Assay Workflow

Protocol 2: Chemotaxis Assay

This assay measures the ability of AZD084 to block the migration of CCR8-expressing cells towards a CCL1 gradient.

Materials:

- AZD084
- Recombinant human or mouse CCL1
- CCR8-expressing cells (e.g., primary T cells, or a cell line engineered to express CCR8)
- Chemotaxis chamber (e.g., Boyden chamber with 5 μ m pore size inserts for lymphocytes)
- Serum-free medium

Procedure:

- Cell Preparation: Starve the CCR8-expressing cells in serum-free medium for 2-4 hours. Resuspend the cells in serum-free medium containing different concentrations of AZD084 or vehicle control.
- Chamber Setup:
 - In the lower wells of the chemotaxis plate, add serum-free medium containing CCL1 (chemoattractant). Include wells with serum-free medium only as a negative control.
 - Place the inserts into the wells.
 - Add the cell suspension (pre-incubated with AZD084 or vehicle) to the top of the inserts.
- Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO₂ incubator.
- Analysis:
 - Remove the inserts and wipe off the non-migrated cells from the top of the membrane with a cotton swab.

- Fix and stain the migrated cells on the bottom of the membrane.
- Count the number of migrated cells in several fields of view under a microscope.
Alternatively, use a fluorescent dye to label the cells and quantify migration using a plate reader.

In Vivo Evaluation of AZD084

Table 2: Summary of In Vivo Studies with AZD084 in Mouse Models

Mouse Model	Treatment Regimen	Key Findings	Reference
Subcutaneous LLC tumor model (C57BL/6J mice)	5 mg/kg, i.p., every third day for 9 or 21 days	Inhibited Treg differentiation and tumor cell colonization of the lungs. Reduced the number of CD4+Foxp3+ Tregs in the lungs.	[2]
Female Balb/C mice, male Wistar rats, female Beagle dogs	Single intravenous injection	Bioavailability >70% in rats.	[2]

Protocol 3: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AZD084 in an immunocompetent mouse model.

Materials:

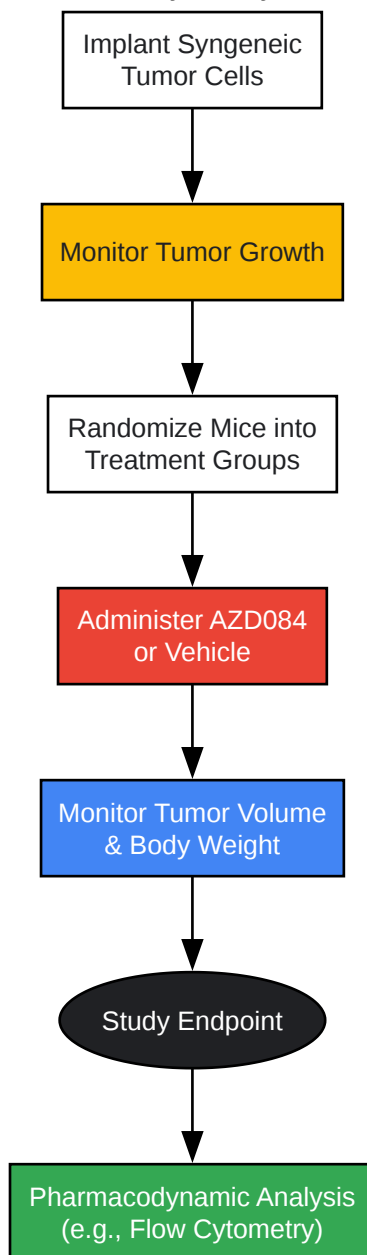
- AZD084 formulated for in vivo administration (e.g., in a solution suitable for intraperitoneal injection or oral gavage)
- Syngeneic tumor cells (e.g., CT26, MC38)
- Immunocompetent mice (e.g., BALB/c, C57BL/6)

- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1×10^6 cells) into the flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, AZD084 at different doses).
- Drug Administration: Administer AZD084 according to the planned schedule (e.g., daily, every other day) and route (e.g., i.p., p.o.).
- Efficacy and Toxicity Monitoring:
 - Continue to measure tumor volume and body weight 2-3 times per week.
 - Monitor the mice for any signs of toxicity.
- Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration.
- Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry, with a particular focus on the frequency and phenotype of tumor-infiltrating Tregs.

In Vivo Efficacy Study Workflow



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